(4R,5S)-4-(Aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one
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Description
(4R,5S)-4-(Aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Receptor Affinity
A study focused on the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor, incorporating different linkers between the triazine moiety and an aromatic substituent, showcasing the importance of linker optimization in medicinal chemistry for enhancing receptor affinity and selectivity (Łażewska et al., 2019).
Antimicrobial Activities
Another study described the synthesis and characterization of novel derivatives with potential antimicrobial properties, illustrating how structural modifications can impact biological activity and offering a framework for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Enantioselective Synthesis
Research on the enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed cycloadditions highlights the versatility of chiral catalysts in achieving high stereocontrol, relevant for synthesizing enantiopure compounds in drug discovery and development (Conde et al., 2015).
Anti-HIV Activity
A structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents shows the process of optimizing molecular features to enhance anti-viral efficacy, which could be relevant for compounds with similar structural frameworks (Mizuhara et al., 2013).
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7-8,10,17H2,1H3/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVYWGZPZZQID-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.